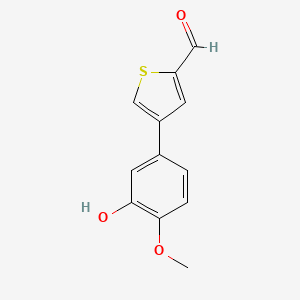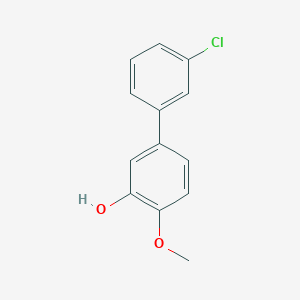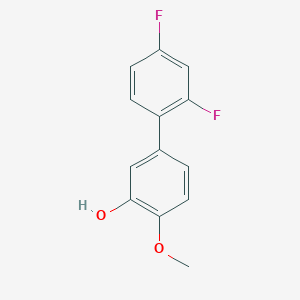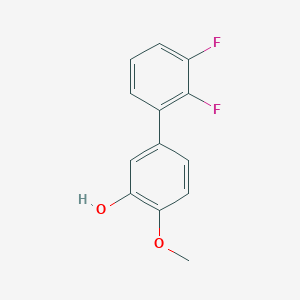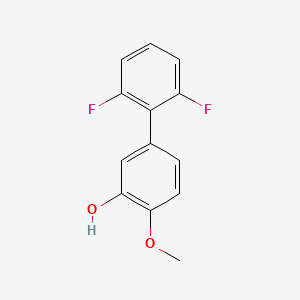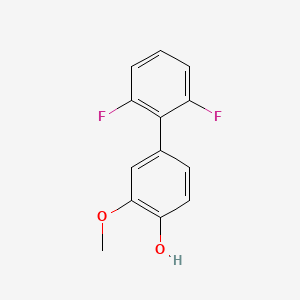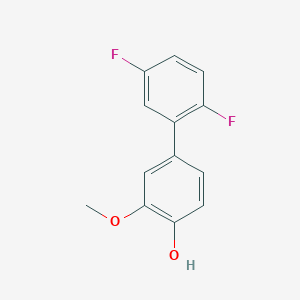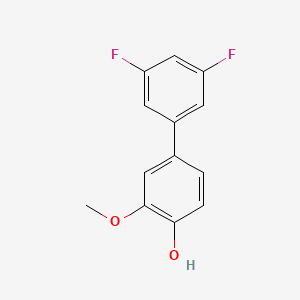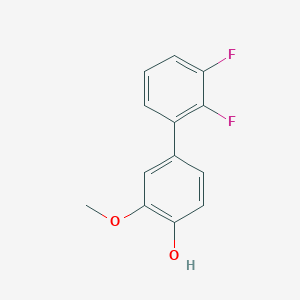
4-(2,3-Difluorophenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% (4-DFP-95) is a type of phenolic compound that is widely used in scientific research applications. It is a white crystalline solid with a melting point of 153-155 °C, and is soluble in organic solvents such as ethanol and methanol. 4-DFP-95 has a variety of applications in the biological sciences, including as a reagent for the synthesis of biologically active compounds and as a tool for studying the mechanism of action of drugs and other agents.
科学的研究の応用
4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications, including as a reagent for the synthesis of biologically active compounds. It has been used in the synthesis of a variety of drugs and other agents, including antimalarials, antibiotics, and anti-cancer agents. 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% has also been used as a tool for studying the mechanism of action of drugs and other agents. It has been used to study the mechanism of action of a variety of antifungal agents, as well as to study the effects of drugs on the human immune system.
作用機序
The mechanism of action of 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% is not yet fully understood. It is believed to act as a competitive inhibitor of enzymes involved in the biosynthesis of molecules such as fatty acids, sterols, and cholesterol. It is also believed to interfere with the activity of enzymes involved in the metabolism of drugs and other agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% are not yet fully understood. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, sterols, and cholesterol. It has also been shown to interfere with the activity of enzymes involved in the metabolism of drugs and other agents. In addition, 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% has been shown to reduce the production of inflammatory cytokines and to reduce the activity of enzymes involved in the synthesis of prostaglandins.
実験室実験の利点と制限
The use of 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and the reaction conditions for its synthesis are mild and easily controlled. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experiments.
将来の方向性
There are a number of potential future directions for research involving 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95%. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, research is needed to develop methods for its use in aqueous solutions, as well as to develop methods for its use in the synthesis of more complex molecules. Finally, research is needed to explore its potential applications in drug discovery and development.
合成法
4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% can be synthesized from commercially available starting materials using a variety of methods. The most common method is the reaction of 2,3-difluorophenol with 2-methoxy-4-chlorophenol in the presence of an acid catalyst. This reaction produces 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% as the major product, with minor amounts of side products. Other methods, such as the reaction of 2,3-difluorobenzaldehyde with 2-methoxy-4-chlorophenol, can also be used to synthesize 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95%.
特性
IUPAC Name |
4-(2,3-difluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-12-7-8(5-6-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYBBJRBAPZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685530 |
Source


|
| Record name | 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Difluorophenyl)-2-methoxyphenol | |
CAS RN |
1261989-01-8 |
Source


|
| Record name | 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


